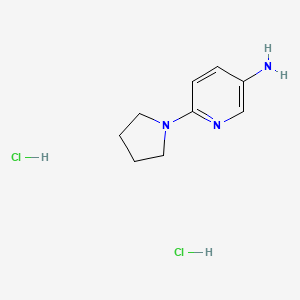

6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

Description

The exact mass of the compound 6-Pyrrolidin-1-yl-pyridin-3-ylamine dihydrochloride is 235.0643029 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERTWFFVYVENOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific salt is limited in publicly accessible literature, this document synthesizes information on the core molecular scaffold, predictable physicochemical properties, and plausible synthetic routes. By examining related aminopyridine and pyrrolidine-substituted aromatic compounds, this guide offers valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The aminopyridine moiety is a well-established pharmacophore, and its combination with a pyrrolidine ring presents a unique chemical space for exploration in drug discovery.[1][2]

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine framework is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[2] These compounds are known to interact with various enzymes and receptors, leading to applications in treating neurological disorders and other conditions.[3][4] The introduction of a pyrrolidine substituent at the 6-position of the 3-aminopyridine core is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide delves into the specifics of the 6-(pyrrolidin-1-yl)pyridin-3-amine structure and its dihydrochloride salt, providing a foundational resource for its synthesis and potential applications.

Chemical Structure and Nomenclature

The core structure consists of a pyridine ring substituted with a pyrrolidin-1-yl group at the 6-position and an amine group at the 3-position. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen centers of the molecule.

-

IUPAC Name: 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

-

Molecular Formula (Free Base): C₉H₁₃N₃[1]

-

Molecular Formula (Dihydrochloride): C₉H₁₅Cl₂N₃

-

Canonical SMILES (Free Base): C1CCN(C1)C2=NC=C(C=C2)N[1]

-

InChI Key (Free Base): PURAXXHYQSQHAA-UHFFFAOYSA-N[1]

Diagram of Chemical Structure:

Caption: Chemical structure of 6-(Pyrrolidin-1-yl)pyridin-3-amine with its dihydrochloride salt.

Physicochemical Properties

| Property | Predicted/Inferred Value (Free Base) | Reference |

| Molecular Weight | 163.22 g/mol | [1] |

| Monoisotopic Mass | 163.11095 Da | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Appearance (Salt) | Likely a solid | |

| Solubility (Salt) | Expected to be soluble in water |

The dihydrochloride salt form is expected to be a crystalline solid with increased water solubility compared to the free base, a common strategy to improve the bioavailability of amine-containing drug candidates.

Synthesis and Purification

A definitive, published synthesis protocol for 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is not available in the current literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines.[5] The most logical approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 6-chloropyridin-3-amine, with pyrrolidine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine (Free Base)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq), pyrrolidine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to 100-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified 6-(pyrrolidin-1-yl)pyridin-3-amine free base in a suitable anhydrous organic solvent such as diethyl ether, dioxane, or methanol.

-

Acidification: Slowly add a solution of hydrogen chloride (2.0-2.2 eq) in the chosen solvent (e.g., HCl in dioxane or diethyl ether) to the stirred solution of the free base.

-

Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.

Spectroscopic Analysis (Predicted)

Predicting the spectroscopic data is essential for the characterization of a novel compound. The following are anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data based on the structure and data from analogous compounds.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) would likely appear further downfield (around 3.4-3.6 ppm) compared to the β-protons (around 1.9-2.1 ppm).

-

Pyridine Ring Protons: The pyridine ring protons are expected in the aromatic region (6.5-8.0 ppm). The proton at the 2-position, being ortho to the electron-donating amino group and the pyrrolidine nitrogen, would likely be the most upfield. The proton at the 4-position would be influenced by both substituents, and the proton at the 5-position would likely be the most downfield.

-

Amine Protons: A broad singlet for the -NH₂ protons is expected, the chemical shift of which would be dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons, with the α-carbons appearing more downfield (around 45-50 ppm) than the β-carbons (around 25-30 ppm).

-

Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the pyrrolidine group (C6) would be the most downfield, followed by the carbon with the amino group (C3). The other carbons (C2, C4, C5) would appear in the typical aromatic region for substituted pyridines.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z = 163.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of fragments from the pyrrolidine ring and potentially the loss of the amino group. A prominent fragment would be expected from the cleavage of the C-N bond between the pyridine and pyrrolidine rings.

Potential Applications and Biological Activity

While no specific biological studies on 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride have been identified, the broader class of aminopyridines has a rich pharmacological history.[2] Derivatives of aminopyridine are known to possess a range of activities, including antibacterial, antifungal, and anti-inflammatory properties.[7]

A patent search revealed that derivatives of the related scaffold, 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, have been investigated as potent and functionally active melanin-concentrating hormone receptor-1 (MCH-R1) antagonists.[3] This suggests that the 6-(pyrrolidin-1-yl)pyridin-3-amine core may be a valuable starting point for the design of novel therapeutics targeting G protein-coupled receptors.

Conclusion

6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, and a plausible synthetic pathway. The insights into its potential spectroscopic signature will aid researchers in its identification and characterization. The established biological relevance of the aminopyridine scaffold, coupled with the potential for the pyrrolidine moiety to fine-tune its properties, makes this compound a compelling target for further investigation in drug discovery programs. Future experimental work is necessary to validate the proposed synthesis and to fully elucidate the biological activity profile of this promising compound.

References

-

PubChem. 6-(pyrrolidin-1-yl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. Available from: [Link]

-

Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., ... & Zhu, Y. F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & medicinal chemistry letters, 15(16), 3701–3706. Available from: [Link]

-

U.S. Environmental Protection Agency. (2005). Aminopyridines. National Service Center for Environmental Publications. Available from: [Link]

Sources

- 1. PubChemLite - 6-(pyrrolidin-1-yl)pyridin-3-amine (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

The Therapeutic Potential of 6-(Pyrrolidin-1-yl)pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its unique electronic and structural features allow for diverse chemical modifications, leading to compounds with a wide range of biological activities. This technical guide provides an in-depth analysis of the therapeutic potential of 6-(pyrrolidin-1-yl)pyridin-3-amine and its derivatives, focusing on key areas of drug discovery including oncology, inflammatory diseases, and neuroscience. We will explore the synthesis, mechanism of action, and pharmacological profile of this compound class, and provide detailed experimental workflows for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a fundamental heterocycle in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The incorporation of a pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, introduces a three-dimensional character and a basic nitrogen center, which can be crucial for molecular recognition and pharmacokinetic properties.[2] The combination of these two rings in 6-(pyrrolidin-1-yl)pyridin-3-amine creates a scaffold with significant potential for drug discovery.

Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects.[3][4] This guide will delve into the specific therapeutic avenues where this scaffold has shown the most promise and provide a framework for its further exploration and development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The properties of the parent compound, 6-(pyrrolidin-1-yl)pyridin-3-amine, are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H13N3 | [5] |

| Molecular Weight | 163.22 g/mol | [5] |

| XLogP3 | 1.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis:

The synthesis of 6-(pyrrolidin-1-yl)pyridin-3-amine and its derivatives can be achieved through several synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction, where the pyrrolidine nitrogen displaces a leaving group, typically a halogen, at the 6-position of the pyridine ring.

A general synthetic scheme is outlined below:

Caption: General synthetic route for 6-(pyrrolidin-1-yl)pyridin-3-amine.

This reaction is often facilitated by heat or microwave irradiation to overcome the activation energy barrier.[3] Further modifications to the scaffold, such as substitutions on the pyridine or pyrrolidine rings, can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

Pharmacological Profile and Therapeutic Targets

The therapeutic potential of the 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold spans multiple disease areas, primarily driven by its ability to interact with a range of biological targets.

Oncology

In the field of oncology, derivatives of this scaffold have shown promise as inhibitors of key signaling proteins.

-

SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS-RAF-MEK-ERK signaling pathway, and its aberrant activation is implicated in various cancers.[3] The 6-chloropyridin-3-amine scaffold, a precursor to our core molecule, has been explored in the design of allosteric SHP2 inhibitors.[3] The pyrrolidine moiety can be envisioned to occupy a hydrophobic pocket in the allosteric binding site, enhancing potency and selectivity.

Caption: Simplified SHP2 signaling pathway and point of inhibition.

-

c-KIT Kinase Inhibition: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which can be conceptually related to the 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold, have been shown to inhibit the c-KIT kinase.[6] This is particularly relevant for gastrointestinal stromal tumors (GIST) where c-KIT mutations are a key driver of the disease.[6]

Inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a major focus of drug discovery.

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a wide range of inflammatory conditions.[3] Structurally related pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, suggesting that the 6-(pyrrolidin-1-yl)pyridin-3-amine core could be a valuable starting point for the design of novel anti-inflammatory agents.[3]

Neuroscience

The central nervous system (CNS) presents a rich landscape of targets for therapeutic intervention.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Derivatives of 6-chloropyridin-3-yl have been evaluated as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are involved in a variety of cognitive and physiological processes, and their modulation is of interest for treating neurological and psychiatric disorders.[3]

-

Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonism: Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent antagonists of the MCH-R1 receptor.[7] This receptor plays a role in the regulation of energy balance and mood, making its antagonists potential therapeutics for obesity and depression. One such compound demonstrated good oral bioavailability and in vivo efficacy in animal models.[7]

Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial to validate the therapeutic potential of new chemical entities. The following workflow outlines key experiments for characterizing compounds based on the 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold.

Caption: A streamlined preclinical evaluation workflow.

Step-by-Step Protocol: SHP2 Inhibition Assay (Enzyme Kinetics)

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the SHP2 phosphatase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).

-

Prepare a solution of recombinant human SHP2 protein in assay buffer.

-

Prepare a solution of a suitable fluorogenic substrate (e.g., DiFMUP) in assay buffer.

-

-

Assay Procedure:

-

Dispense the test compound into a 384-well assay plate, performing a serial dilution to create a dose-response curve. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the SHP2 enzyme to all wells except the negative controls.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Future Directions and Conclusion

The 6-(pyrrolidin-1-yl)pyridin-3-amine scaffold represents a fertile ground for the discovery of novel therapeutics. While significant progress has been made in exploring its potential in oncology, inflammation, and neuroscience, several avenues remain for future investigation.

-

Exploration of New Therapeutic Areas: The diverse biological activities of related pyridine and pyrrolidine-containing compounds, including antiviral and antibacterial effects, suggest that the therapeutic applications of this scaffold may be broader than currently appreciated.[1][4][8]

-

Structure-Based Drug Design: As more structural information becomes available for the targets of these compounds, structure-based design approaches can be employed to optimize potency, selectivity, and pharmacokinetic properties.

-

Development of PROTACs: The scaffold could serve as a ligand for E3 ligases or targets in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality.

References

-

Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., Goodfellow, V. S., Markison, S., Gogas, K. R., Chen, T., Wang, X. C., & Zhu, Y. F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem.

- Smolecule. (2023, August 27). Buy 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine. Smolecule.

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

Sipos, A., Kollár, L., & Kégl, T. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(11), 2685. [Link]

- Fluorochem. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-3,4-diamine. Fluorochem.

-

Sharma, P., & Kumar, A. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 13(15), 1367–1391. [Link]

- PubChem. (n.d.). 6-(pyrrolidin-1-yl)pyridin-3-amine. PubChem.

-

Inglebert, M., et al. (2012). 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1000. [Link]

- Wojcicka, U., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 437-446.

-

Abdel-Maksoud, M. S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1845. [Link]

-

Wójcicka, U., & Kaźmierczak-Barańska, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 846305. [Link]

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

- Santa Cruz Biotechnology. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Santa Cruz Biotechnology.

-

Basile, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4844. [Link]

- PubChem. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. PubChem.

- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 6-(pyrrolidin-1-yl)pyridin-3-amine (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 6. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 7. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolidinyl Pyridine Amines

Executive Summary

The pyrrolidinyl pyridine amine scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the template for high-affinity Histamine H3 Receptor (H3R) antagonists and inverse agonists . Unlike early-generation H3 ligands based on imidazole (which suffered from CYP450 inhibition and poor blood-brain barrier penetration), this non-imidazole scaffold offers tunable lipophilicity, metabolic stability, and superior CNS bioavailability.

This guide analyzes the structural determinants of this scaffold, detailing how specific modifications to the pyrrolidine headgroup, pyridine spacer, and amine linker modulate potency, selectivity, and pharmacokinetic (PK) profiles.

Part 1: The Pharmacophore Deconstructed

To understand the SAR, we must dissect the molecule into three distinct functional domains.

The Basic Headgroup (Pyrrolidine)

The pyrrolidine ring serves as the primary basic center (

-

Stereochemistry: The introduction of a methyl group at the C-2 position of the pyrrolidine ring often creates a stereocenter. Research indicates that

-methylpyrrolidine analogs frequently exhibit superior affinity compared to their -

Metabolic Stability: Unsubstituted pyrrolidines are susceptible to oxidative metabolism. Methylation or fluorination can block metabolic "soft spots," extending the half-life (

).

The Central Spacer (Pyridine)

The pyridine ring acts as a rigid scaffold that orients the headgroup and the tail.

-

Regiochemistry: The 2,6-disubstituted pyridine is the most common motif. However, shifting the nitrogen position (e.g., to a 2,5-substitution) alters the vector of the substituents, often reducing affinity due to a mismatch with the receptor's hydrophobic cleft.

-

Electronic Effects: The pyridine nitrogen can participate in hydrogen bonding, but its primary role is often to modulate the

of the attached amine linker via electron withdrawal.

The Linker and Lipophilic Tail

The amine linker connects the pyridine core to a lipophilic tail (often a phenyl or heteroaryl group). This tail occupies a secondary hydrophobic pocket in the receptor.

-

Rigidity: Rigidifying this linker (e.g., using a piperazine or piperidine instead of a flexible alkyl chain) often improves selectivity by restricting the molecule's conformational entropy, reducing off-target binding to H1 or H2 receptors.

Part 2: Synthetic Architecture

The construction of pyrrolidinyl pyridine amines relies heavily on Palladium-catalyzed C-N bond formation. The Buchwald-Hartwig amination is the industry standard for coupling the pyrrolidine or the tail amine to the halogenated pyridine core.

Mechanistic Causality in Synthesis

-

Catalyst Choice:

is preferred over -

Ligand Selection: Bidentate ligands like BINAP or Xantphos are employed to prevent the formation of inactive Palladium-iodide dimers and to enforce the reductive elimination step, which is often the rate-determining step in forming sterically hindered amines.

-

Base: Sodium tert-butoxide (

) is used because it is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the pyridine ring itself.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow of the convergent synthesis strategy.

Caption: Convergent synthesis via sequential Buchwald-Hartwig aminations allows for modular variation of head and tail groups.

Part 3: Structure-Activity Relationship (SAR) Analysis

The following table summarizes the quantitative impact of specific structural modifications based on pooled data from H3R antagonist literature (e.g., Abbott, Cepahlon series).

SAR Data Summary[1][2]

| Structural Domain | Modification | Effect on Potency ( | Effect on PK / Liability |

| Pyrrolidine | Unsubstituted | High ( | Moderate metabolic stability. |

| Pyrrolidine | 2-Methyl ( | Very High ( | Improved steric fit; slight lipophilicity increase. |

| Pyrrolidine | 2-Methyl ( | Reduced (~10–50 nM) | Steric clash in orthosteric pocket. |

| Pyridine | 2,6-Substitution | Optimal | Linear geometry favors receptor spanning. |

| Pyridine | 2,5-Substitution | Decreased | Angular geometry misaligns the tail group. |

| Linker | Amide (-CO-NH-) | Moderate | Poor CNS penetration (PSA increase). |

| Linker | Ether (-O-) | High | Good CNS penetration; potential oxidative metabolism. |

| Tail | 4-Chlorophenyl | High | Lipophilic interaction; potential toxicity concerns.[1] |

| Tail | Cyclobutyl/Alkyl | Moderate | Lower potency but improved solubility/safety profile. |

Visualization: SAR Logic Map

This diagram illustrates the decision tree researchers use when optimizing this scaffold.

Caption: SAR optimization pathways focusing on potency (Head), safety (Core), and selectivity (Tail).

Part 4: Experimental Protocols

Synthesis: General Buchwald-Hartwig Coupling

Validation: This protocol uses a "catalytic pre-activation" step to ensure the active

Reagents:

-

Aryl halide (1.0 equiv)

-

Amine (1.2 equiv)

- (1–2 mol%)

-

BINAP or Xantphos (2–4 mol%)

- (1.5 equiv)

-

Toluene (anhydrous, degassed)

Step-by-Step:

-

Degassing: Charge the reaction vessel with toluene and sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

-

Pre-complexation: Add

and the phosphine ligand. Stir at room temperature for 10 minutes until the solution changes color (typically to a deep orange/red). Why: Ensures ligand exchange occurs prior to oxidative addition. -

Substrate Addition: Add the aryl halide, amine, and

under a positive stream of Argon. -

Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate. Purify via flash chromatography (Hexane/EtOAc).

In Vitro Assay: H3R Radioligand Binding

Validation: Using

Protocol:

-

Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Incubation: Mix membranes (

protein) with -

Equilibrium: Incubate at 25°C for 60 minutes. Why: H3R kinetics are relatively slow; insufficient time leads to underestimation of affinity.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Why: PEI reduces non-specific binding of the radioligand to the filter.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Design, synthesis, and structure-activity relationships of novel non-imidazole histamine H3 receptor antagonists. Source: PubMed (J Med Chem) URL:[Link]

-

Synthesis and structure-activity relationships of conformationally constrained histamine H3 receptor agonists. Source: PubMed (J Med Chem) URL:[Link]

-

Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Source: PubMed (Bioorg Med Chem Lett) URL:[Link]

-

Mini review on blood-brain barrier penetration of pyridinium aldoximes. Source: PubMed (J Appl Toxicol) URL:[Link]

-

Buchwald–Hartwig amination: A practical guide. Source: Wikipedia (General Reference for Conditions) URL:[Link][2]

Sources

The Emerging Landscape of 3-Amino-6-Pyrrolidinopyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles, particularly pyridine and pyrrolidine scaffolds, have proven to be exceptionally fruitful starting points for the development of new drugs. This technical guide delves into the chemistry, potential biological activities, and therapeutic applications of a promising, yet relatively underexplored, class of compounds: 3-amino-6-pyrrolidinopyridine derivatives . By combining the structural features of both 3-aminopyridine and a pyrrolidine moiety at the 6-position, these compounds present a unique scaffold with the potential for diverse biological interactions. This guide will serve as a comprehensive resource, providing insights into their synthesis, structure-activity relationships, and potential as next-generation therapeutics.

The Rationale: Why 3-Amino-6-Pyrrolidinopyridine?

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions make it a privileged scaffold. The 3-aminopyridine moiety, in particular, is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.[2]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers distinct advantages in drug design.[3] Its three-dimensional structure allows for better exploration of protein binding pockets compared to planar aromatic systems. Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its presence can enhance aqueous solubility and modulate pharmacokinetic properties.[3]

The strategic combination of these two pharmacophores in a single molecule, the 3-amino-6-pyrrolidinopyridine core, is hypothesized to yield compounds with unique and potent biological activities. The amino group at the 3-position can serve as a crucial interaction point with biological targets, while the pyrrolidine ring at the 6-position can modulate selectivity, potency, and pharmacokinetic profiles.

Navigating the Synthetic Landscape: Crafting the Core Scaffold

The synthesis of 3-amino-6-pyrrolidinopyridine derivatives can be approached through several strategic disconnections. The key challenge lies in the selective introduction of the amino and pyrrolidino groups onto the pyridine ring. Two primary retrosynthetic approaches are envisioned:

-

Approach A: Pyrrolidination of a Diaminopyridine Precursor: This strategy involves the initial synthesis of a 2,5-diaminopyridine derivative, followed by the selective introduction of the pyrrolidine ring at the 6-position.

-

Approach B: Amination of a Pyrrolidinylpyridine Precursor: This approach begins with the synthesis of a 6-(pyrrolidin-1-yl)pyridin-3-amine precursor, which is then further functionalized at the 3-amino position.

Key Synthetic Methodologies

Several modern synthetic methodologies can be employed to achieve these transformations, offering researchers a versatile toolbox.

Nucleophilic aromatic substitution is a powerful tool for the formation of C-N bonds on electron-deficient aromatic rings like pyridine.[4][5] The reactivity of halopyridines towards nucleophilic attack is significantly enhanced at the 2- and 6-positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.[5][6]

Experimental Protocol: Synthesis of 2-Amino-6-(pyrrolidin-1-yl)pyridine via SNAr

This protocol describes a plausible synthesis of the core scaffold starting from the commercially available 2-amino-6-chloropyridine.

-

Step 1: Reaction Setup

-

In a sealed reaction vessel, combine 2-amino-6-chloropyridine (1.0 eq), pyrrolidine (1.5 - 2.0 eq), and a suitable base such as potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) (2.0 eq).

-

Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Step 2: Reaction Conditions

-

Heat the reaction mixture to a temperature ranging from 100 to 150 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-(pyrrolidin-1-yl)pyridine.[7]

-

dot graph "SNAr_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} caption: "Workflow for SNAr synthesis."

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[8][9] It offers a milder and more general alternative to traditional amination methods, tolerating a wide range of functional groups.[10][11] This reaction is particularly useful for coupling amines with aryl halides.[12]

Experimental Protocol: Synthesis of 2-Amino-6-(pyrrolidin-1-yl)pyridine via Buchwald-Hartwig Amination

This protocol outlines a potential synthesis using a palladium catalyst and a suitable phosphine ligand.

-

Step 1: Catalyst and Ligand Preparation

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precursor such as Pd2(dba)3 (palladium tris(dibenzylideneacetone)) or Pd(OAc)2 (palladium(II) acetate) and a phosphine ligand (e.g., XPhos, SPhos, or BINAP).

-

-

Step 2: Reaction Setup

-

To the reaction vessel, add 2-amino-6-bromopyridine (1.0 eq), pyrrolidine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

-

Step 3: Reaction Conditions

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Step 4: Work-up and Purification

-

After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

dot graph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} caption: "Workflow for Buchwald-Hartwig amination."

Unveiling the Therapeutic Potential: A Landscape of Biological Activities

While dedicated studies on 3-amino-6-pyrrolidinopyridine derivatives are limited, the known biological activities of structurally related aminopyridines and pyrrolidine-containing compounds provide a strong foundation for predicting their therapeutic potential.

Anticancer Activity

The aminopyridine scaffold is a common feature in many kinase inhibitors.[13][14] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 3-amino group can act as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of various kinases.

Potential Kinase Targets:

-

Tyrosine Kinases: Epidermal growth factor receptor (EGFR), Vascular endothelial growth factor receptor (VEGFR), and Abelson murine leukemia viral oncogene homolog 1 (Abl) are all validated cancer targets that are inhibited by aminopyridine-based drugs.[15]

-

Serine/Threonine Kinases: Aurora kinases and Polo-like kinases, which are critical for cell cycle progression, are also susceptible to inhibition by aminopyridine derivatives.[16]

The pyrrolidine moiety can contribute to anticancer activity by improving the pharmacokinetic properties of the molecule or by providing additional interactions within the kinase binding site, potentially enhancing potency and selectivity.[3][17]

dot graph "Kinase_Inhibition_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} caption: "Potential kinase inhibition pathways."

Table 1: Hypothetical Anticancer Activity Profile

| Derivative | Modification on 3-amino group | Modification on pyrrolidine ring | Target Kinase | IC50 (nM) (Predicted) |

| 1a | -H | -H | EGFR | 50-100 |

| 1b | -COCH3 | -H | VEGFR2 | 20-50 |

| 1c | -SO2Ph | 3-OH | Aurora A | 10-25 |

| 1d | -H | 3-F | Abl | 75-150 |

This table presents hypothetical data based on known SAR of related compounds and is for illustrative purposes only.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibiotics. Aminopyridine derivatives have demonstrated promising antibacterial activity.[1][18] The pyridine nitrogen can chelate essential metal ions for bacterial enzymes, and the overall scaffold can interfere with various cellular processes.

The addition of a pyrrolidine ring could enhance antibacterial efficacy by increasing cell wall penetration or by providing new binding interactions with bacterial targets.[19][20]

Table 2: Potential Antibacterial Activity

| Derivative | Modification | Target Organism | MIC (µg/mL) (Predicted) |

| 2a | -H | Staphylococcus aureus | 8-16 |

| 2b | 4'-F-Ph at 3-amino | Escherichia coli | 16-32 |

| 2c | -H, 3-OH on pyrrolidine | Pseudomonas aeruginosa | 32-64 |

This table presents hypothetical data based on known SAR of related compounds and is for illustrative purposes only.

Anti-inflammatory and Other Activities

Aminopyridine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).[2] Furthermore, the pyrrolidine scaffold is present in molecules with a wide range of other biological activities, including antiviral and anticonvulsant effects.[3][21]

Future Directions and Conclusion

The 3-amino-6-pyrrolidinopyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the vast potential for chemical modification at both the 3-amino and pyrrolidine positions, offers a rich field for structure-activity relationship studies.

Future research in this area should focus on:

-

Systematic Synthesis and Library Generation: The synthesis of a diverse library of 3-amino-6-pyrrolidinopyridine derivatives with various substituents on both the amino and pyrrolidine moieties is crucial to explore the chemical space and identify lead compounds.

-

Comprehensive Biological Screening: These libraries should be screened against a broad panel of biological targets, including a wide range of kinases, bacterial and fungal strains, and inflammatory mediators.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential to elucidate their mode of action at the molecular level.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

References

- Ambaye, R. Y., Indap, M. A., & Naik, S. D. (1987). Enhanced activity of anticancer drugs in murine tumours by co-administration with 3-aminopyrrolidine-2,5-dione-N-mustard derivative. British Journal of Cancer, 55(4), 365–368.

- Chen, Y., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(6), 2067-2075.

- Doláková, D., et al. (2000). Synthesis of Some 2, 6-Disubstituted 4-Amidopyridines and -Thioamidopyridines, and Their Antimycobacterial and Photosynthesis-Inhibiting Activity. Molecules, 5(3), 577-587.

- Goldberg, F. W., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3537-3540.

- Smyth, L. A., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5644-5660.

- Pfeifer, C., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3290-3294.

- Al-Hourani, B. J., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 579.

- Cui, J. J., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3213-3218.

- Inglebert, S. A., et al. (2011). 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1972.

- Gümüş, M. K., & Gümüş, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Journal of Molecular Structure, 1292, 136155.

- Zgharia, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433.

- Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578.

- Kráľová, K., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3345.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of Organic Chemistry, 5(3), 169-176.

- Yuliani, R., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against murine leukemia P-388 cells. Rasayan Journal of Chemistry, 14(1), 123-129.

- BenchChem. (2024). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.

- Guidechem. (2022). What is 2-Amino-6-chloropyridine and how is it synthesized?.

- Wikipedia. (2023). 3-Aminopyridine.

- Khokhar, A. R., et al. (1989). Synthesis and antitumor activity of a series of (aminoethylpyrrolidine) platinum complexes. Cancer Chemotherapy and Pharmacology, 23(1), 15-18.

- Synchem. (n.d.). 2-Amino-6-pyrrolidinopyridine.

- ResearchGate. (2018).

- Wikipedia. (2023).

- Royal Society of Chemistry. (2007).

- BenchChem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine.

- Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.

- Wang, Y., et al. (2024). Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. ACS Infectious Diseases, 10(1), 1-8.

- ChemScene. (n.d.). 2-Amino-4-(cyanomethyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile.

- Inglebert, S. A., et al. (2011). 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1972.

- YouTube. (2019, January 19).

- Atlanchim Pharma. (n.d.).

- YouTube. (2025, April 3).

- Chemistry LibreTexts. (2023, June 30).

- YouTube. (2018, April 20). 37.

- ECHEMI. (n.d.).

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. synchem.de [synchem.de]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhanced activity of anticancer drugs in murine tumours by co-administration with 3-aminopyrrolidine-2,5-dione-N-mustard derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and physicochemical characteristics of CAS [Insert CAS if known]

An In-Depth Technical Guide to the Physicochemical Characteristics of Ibrutinib (CAS 936563-96-1)

Authored by: A Senior Application Scientist

Introduction

Ibrutinib (CAS 936563-96-1) is a first-in-class, orally administered small molecule that has revolutionized the treatment landscape for several B-cell malignancies.[1][2] Marketed under the brand name Imbruvica®, it functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4][5] This pathway is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[3][6] By forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, thereby inducing apoptosis and inhibiting the growth of cancerous B-cells.[3][4]

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of ibrutinib, offering valuable insights for researchers, scientists, and professionals involved in drug development and formulation. Understanding these properties is paramount for optimizing analytical methods, designing stable formulations, and ensuring consistent bioavailability.

Core Physicochemical Properties of Ibrutinib

A thorough understanding of a drug's physicochemical properties is fundamental to its development and clinical application. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for ibrutinib are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 936563-96-1 | [7][8][9] |

| Molecular Formula | C25H24N6O2 | [7][9][10] |

| Molecular Weight | 440.50 g/mol | [7][8][11][12] |

| Appearance | White to off-white solid | [10][11][12] |

| Melting Point | 149-158 °C | [3][10] |

| pKa | 3.74 | [3][10] |

| LogP | 3.97 | [10] |

| Solubility | - Practically insoluble in water (~0.003 mg/mL at pH 4.5 and 8)[10][11]- Slightly soluble at pH 1.2 (~1.6 mg/mL)[11]- Soluble in dimethyl sulfoxide (DMSO) (~30 mg/mL)[13][14]- Soluble in methanol[11][12]- Sparingly soluble in ethanol (~0.25 mg/ml)[13] | [10][11][12][13][14] |

Mechanism of Action: Targeting the BTK Signaling Pathway

Ibrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK).[7][14] BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[6] This pathway is crucial for B-cell development, activation, proliferation, and survival.[6][15] In many B-cell malignancies, the BCR pathway is constitutively active, driving uncontrolled cell growth.

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the inhibitory action of ibrutinib.

Caption: The BTK Signaling Pathway and Ibrutinib's Mechanism of Action.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization of ibrutinib's physicochemical properties is essential for quality control and formulation development. The following are detailed protocols for key analytical methods.

Determination of Molecular Weight by Mass Spectrometry

Rationale: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides a highly accurate determination of the molecular weight of a compound.

Protocol:

-

Sample Preparation: Dissolve a small amount of ibrutinib in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ should be observed.

-

Analysis: Determine the exact mass of the [M+H]+ ion and calculate the molecular weight of the neutral molecule.

Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. Ibrutinib's solubility is pH-dependent, necessitating evaluation across a range of physiologically relevant pH values.[16]

Protocol (Shake-Flask Method):

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

-

Sample Addition: Add an excess amount of ibrutinib to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of ibrutinib in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][17]

-

Calculation: The determined concentration represents the equilibrium solubility of ibrutinib at that specific pH.

Stability Assessment by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and assess the physical stability of different solid forms (crystalline vs. amorphous).[18][19]

Protocol:

-

Sample Preparation: Accurately weigh a small amount of ibrutinib (typically 2-5 mg) into an aluminum DSC pan.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The presence of a sharp endotherm is indicative of a crystalline material, while a broad transition may suggest an amorphous form.[18]

Experimental Workflow: Kinase Inhibitor Profiling

To understand the selectivity and off-target effects of a kinase inhibitor like ibrutinib, a comprehensive kinase profiling workflow is employed. This involves screening the compound against a panel of kinases.

The following diagram outlines a typical workflow for kinase inhibitor profiling.

Caption: A streamlined workflow for kinase inhibitor profiling.

Conclusion

The physicochemical properties of ibrutinib, including its molecular weight, solubility, melting point, and pKa, are critical determinants of its biopharmaceutical behavior. A comprehensive understanding of these characteristics, obtained through rigorous experimental evaluation, is indispensable for the development of stable and effective drug products. The analytical methods and workflows described in this guide provide a robust framework for the characterization of ibrutinib and other kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.

References

-

Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem. National Institutes of Health. Available from: [Link]

-

210563Orig1s000 210563Orig2s000 - accessdata.fda.gov. U.S. Food and Drug Administration. Available from: [Link]

-

IMBRUVICATM (ibrutinib) capsules - accessdata.fda.gov. U.S. Food and Drug Administration. Available from: [Link]

-

ibrutinib PI - Therapeutic Goods Administration (TGA). Australian Government Department of Health. Available from: [Link]

-

Exploring the analytical method development for ibrutinib: A review. ResearchGate. Available from: [Link]

-

Bruton's tyrosine kinase - Wikipedia. Wikipedia. Available from: [Link]

-

Ibrutinib BP EP USP CAS 936563-96-1 Manufacturers and Suppliers. Fengchen Group. Available from: [Link]

-

Exploring the analytical method development for ibrutinib: A review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. ScienceOpen. Available from: [Link]

-

Automated kinase profiling workflow. ( A ) Schematic representation of... ResearchGate. Available from: [Link]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. National Center for Biotechnology Information. Available from: [Link]

-

Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Available from: [Link]

-

IMBRUVICA 140 mg hard capsules - EMA. European Medicines Agency. Available from: [Link]

-

Rapid profiling of protein kinase inhibitors by quantitative proteomics. National Center for Biotechnology Information. Available from: [Link]

-

Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. MDPI. Available from: [Link]

-

Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus®. MDPI. Available from: [Link]

-

COMPOSITIONS CONTAINING IBRUTINIB. European Patent Office. Available from: [Link]

-

CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

- Acid addition salt of ibrutinib. Google Patents.

-

A Review on Various Analytical Methods of Ibrutinib. JETIR. Available from: [Link]

-

Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus®. National Center for Biotechnology Information. Available from: [Link]

-

Characterization of Amorphous Ibrutinib Thermal Stability. ACS Publications. Available from: [Link]

-

Ibrutinib - Wikipedia. Wikipedia. Available from: [Link]

-

Characterization of Amorphous Ibrutinib Thermal Stability. Charles University. Available from: [Link]

-

Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus. ResearchGate. Available from: [Link]

-

Exploring the analytical method development for ibrutinib: A review. ResearchGate. Available from: [Link]

-

Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. DigitalCommons@TMC. Available from: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

-

Ibrutinib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Available from: [Link]

-

ibrutinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

ibrutinib - ClinPGx. PharmGKB. Available from: [Link]

-

Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. ctppc.org [ctppc.org]

- 2. Exploring the analytical method development for ibrutinib: A review - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. tga.gov.au [tga.gov.au]

- 4. Ibrutinib - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ibrutinib | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]

- 9. Ibrutinib | CAS 936563-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. jetir.org [jetir.org]

- 18. mdpi.com [mdpi.com]

- 19. Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus® - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

Introduction: Significance and Synthetic Strategy

6-(Pyrrolidin-1-yl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry. The substituted aminopyridine scaffold is a key pharmacophore in a wide range of biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2] The pyrrolidine moiety often enhances solubility and modulates the pharmacokinetic properties of drug candidates. This document provides a detailed, field-proven protocol for the synthesis of its dihydrochloride salt, a stable and readily handleable form of the compound.

The synthetic approach detailed herein employs a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[3][4] It offers significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope. The Buchwald-Hartwig reaction proceeds under milder conditions with high functional group tolerance, making it a cornerstone of modern synthetic chemistry.[4]

This protocol will guide the user through the coupling of 6-chloropyridin-3-amine with pyrrolidine, followed by purification and conversion to the corresponding dihydrochloride salt.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (6-chloropyridin-3-amine), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired product, 6-(pyrrolidin-1-yl)pyridin-3-amine, and regenerating the active Pd(0) catalyst.[3]

The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and the final reductive elimination steps.[4][5]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. | Supplier Suggestion | Notes |

| 6-Chloropyridin-3-amine | 5350-93-6 | 128.56 g/mol | BLDpharm, Sigma-Aldrich | Purity >98% |

| Pyrrolidine | 123-75-1 | 71.12 g/mol | Sigma-Aldrich | Anhydrous, >99% |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Sigma-Aldrich | Catalyst precursor |

| rac-BINAP | 98327-87-8 | 622.67 g/mol | Sigma-Aldrich | Ligand |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | Sigma-Aldrich | Strong, non-nucleophilic base |

| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | Sigma-Aldrich | Dry solvent is critical |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Fisher Scientific | ACS grade, for extraction/chromatography |

| Hexanes | 110-54-3 | - | Fisher Scientific | ACS grade, for chromatography |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Fisher Scientific | Anhydrous, for salt precipitation |

| Hydrochloric Acid solution | 7647-01-0 | - | Sigma-Aldrich | 2.0 M solution in Diethyl Ether |

| Celite® | 61790-53-2 | - | Sigma-Aldrich | For filtration |

| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 g/mol | Cambridge Isotope Labs | For NMR analysis |

Equipment

-

Schlenk flask or oven-dried, three-neck round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles for transfer of anhydrous reagents

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Flash chromatography system

-

NMR Spectrometer (e.g., 400 MHz)[6]

-

Mass Spectrometer (MS)

-

FT-IR Spectrometer

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale.

Sources

Procedures for converting free base to 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride salt

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are as crucial as its pharmacological activity. The compound 6-(pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. However, like many amine-containing compounds, its free base form may exhibit suboptimal characteristics such as poor aqueous solubility, limited stability, and challenging handling properties.

The conversion of a free base to a salt is a fundamental and highly effective strategy to enhance the biopharmaceutical performance of a drug candidate.[1][2] Approximately 50% of all small-molecule drugs are administered as salts, a testament to the profound impact of this simple chemical modification. Salt formation can significantly improve aqueous solubility, dissolution rate, chemical stability, and crystallinity, all of which are critical for predictable bioavailability and manufacturability.[3][4]

This application note provides a comprehensive, step-by-step protocol for the conversion of 6-(pyrrolidin-1-yl)pyridin-3-amine free base to its more stable and water-soluble dihydrochloride salt. The procedure is designed for researchers in synthetic chemistry, pharmacology, and drug development, offering not just a method, but also the underlying scientific rationale for each step to ensure robust and reproducible results.

Reaction Principle and Stoichiometry

The conversion of 6-(pyrrolidin-1-yl)pyridin-3-amine to its dihydrochloride salt is a classic acid-base reaction. The molecule possesses two basic nitrogen centers amenable to protonation: the sp²-hybridized nitrogen within the pyridine ring and the sp³-hybridized nitrogen of the pyrrolidine ring. The pKa of the conjugate acid of pyridine is approximately 5.2, while that of piperidine (a close structural analog to pyrrolidine) is around 11.[5] This indicates that both nitrogen atoms are sufficiently basic to react with a strong acid like hydrochloric acid (HCl).

To ensure complete conversion to the dihydrochloride salt, at least two molar equivalents of HCl must be used. The reaction is typically performed in an anhydrous organic solvent in which the free base is soluble, but the resulting hydrochloride salt is not, leading to its precipitation from the solution.

Caption: Chemical conversion of the free base to its dihydrochloride salt.

Materials and Equipment

Chemicals

| Reagent | Grade | Supplier | Notes |

| 6-(Pyrrolidin-1-yl)pyridin-3-amine | ≥95% Purity | Commercially Available | Store under inert gas. |

| 4 M HCl in 1,4-Dioxane | Anhydrous | Commercially Available | Highly corrosive and hygroscopic. Handle with care.[6] |

| Anhydrous Diethyl Ether | Reagent Grade | Commercially Available | Used for washing. Highly flammable. |

| Anhydrous Ethanol | 200 Proof | Commercially Available | Alternative solvent for the free base. |

| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Commercially Available | For NMR analysis. |

Equipment

| Equipment | Purpose |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation of the reaction mixture |

| Glass syringe and needle | Controlled addition of HCl solution |

| Büchner funnel and filter flask | Filtration of the precipitated salt |

| High-vacuum pump | Drying of the final product |

| Rotary evaporator | Solvent removal (if necessary) |

| HPLC system | Purity analysis |

| NMR spectrometer | Structural confirmation |

| FTIR spectrometer | Structural confirmation |

Experimental Protocol

This protocol is designed for a 1 gram scale synthesis and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide | C10H13N3S | CID 24690649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydrogen Chloride (HCI) in 1, 4 dioxane (DIOXANE) - Glindia [glindiachemicals.com]

Reductive amination techniques involving 6-(Pyrrolidin-1-yl)pyridin-3-amine

Application Note: Reductive Amination Protocols for 6-(Pyrrolidin-1-yl)pyridin-3-amine

Abstract

This technical guide details the reductive amination of 6-(pyrrolidin-1-yl)pyridin-3-amine (CAS 149306-33-6), a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Unlike simple anilines, this substrate features a strongly electron-donating pyrrolidine ring at the C6 position, which significantly alters the nucleophilicity of the C3-amine and the basicity of the pyridine nitrogen. This note provides three validated protocols—Standard (STAB), Hard-Target (Ti-mediated), and Traditional (Cyanoborohydride)—along with mechanistic insights to minimize common side reactions such as over-alkylation and pyridine oxidation.[1]

Part 1: Scientific Foundation & Substrate Analysis[1]

Electronic Profile

The substrate, 6-(pyrrolidin-1-yl)pyridin-3-amine, is an electron-rich heterocyclic amine .[1]

-

Pyrrolidine Effect: The nitrogen atom in the pyrrolidine ring is a strong mesomeric donor (+M effect).[1] It pushes electron density into the pyridine ring, stabilizing the protonated pyridine nitrogen but also increasing the electron density at the C3-amine.

-

Reactivity Implication: The C3-amine is more nucleophilic than that of unsubstituted 3-aminopyridine. However, the increased basicity of the pyridine ring nitrogen (N1) can sequester protons, potentially requiring slightly higher acid loading to catalyze imine formation without protonating the nucleophilic amine to the point of deactivation.

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.

Figure 1: General mechanism of reductive amination for aminopyridines.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Reagent: Sodium Triacetoxyborohydride (STAB) Application: Aldehydes (aliphatic/aromatic) and reactive ketones.[1] Rationale: STAB is mild and selective.[1] It reduces the iminium ion faster than the aldehyde/ketone, allowing for a "one-pot" procedure without pre-forming the imine.

Protocol:

-

Preparation: In a dry vial, dissolve 6-(pyrrolidin-1-yl)pyridin-3-amine (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

-

Note: DCM can be used, but DCE allows for higher temperatures if the reaction is sluggish.[1]

-

-